Emodepside (Standard)

Anthelmintic Drug Discovery Nematode Motility Assays Cyclooctadepsipeptide Potency

Emodepside (Standard) is a semi-synthetic cyclooctadepsipeptide with 9.1× greater in vivo potency than PF1022A. It is a nematode-selective SLO-1 potassium channel activator, fully effective against multi-drug resistant isolates. This reference compound is essential for SAR studies optimizing morpholinyl substitutions and serves as a benchmark for filarial disease drug discovery programs. Procure with confidence for electrophysiology and anthelmintic combination research.

Molecular Formula C60H90N6O14
Molecular Weight 1119.4 g/mol
Cat. No. B11936213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmodepside (Standard)
Molecular FormulaC60H90N6O14
Molecular Weight1119.4 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C
InChIInChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47-,48+,49+,50+,51-,52-/m1/s1
InChIKeyZMQMTKVVAMWKNY-CZOLZNPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emodepside (CAS 155030-63-0): Cyclooctadepsipeptide Anthelmintic for Nematode Control in Veterinary and Human Filariasis Research


Cyclo(alphaR)-alpha-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(alphaR)-alpha-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl, commonly referred to as emodepside, is a semi-synthetic cyclooctadepsipeptide [1]. It is a 24-membered macrocycle composed of alternating residues of D-lactoyl, N-methyl-L-leucyl, and 3-[4-(4-morpholinyl)phenyl]-D-lactoyl [2]. Emodepside is derived from PF1022A, a natural fungal metabolite, and functions as a nematode-selective activator of SLO-1 potassium channels [1][3].

Why Generic PF1022A or Other Anthelmintics Cannot Substitute for Emodepside in Research and Formulation


Emodepside is not interchangeable with its natural precursor PF1022A or other anthelmintic classes due to its unique semi-synthetic morpholinyl modifications, which confer a distinct, quantifiable increase in potency and a novel, nematode-selective SLO-1 potassium channel activation mechanism [1][2]. This mechanism is fundamentally different from the ligand-gated chloride channel agonism of macrocyclic lactones (e.g., ivermectin, moxidectin) or the nicotinic acetylcholine receptor agonism of imidazothiazoles/tetrahydropyrimidines (e.g., levamisole, pyrantel) [1]. Consequently, emodepside demonstrates superior in vitro and in vivo efficacy against specific nematode species and remains fully effective against parasite populations resistant to other drug classes [2][3].

Quantitative Differentiation of Emodepside from PF1022A, Ivermectin, and Moxidectin: An Evidence-Based Procurement Guide


In Vitro Motility Inhibition: Emodepside Demonstrates 2.1-2.4× Greater Potency than PF1022A Against Nematode Larvae

In head-to-head in vitro motility assays, emodepside exhibited significantly greater potency than its natural precursor PF1022A. Against Trichinella spiralis L1 larvae, the EC50 for emodepside was 0.02788 µg/mL compared to 0.05862 µg/mL for PF1022A [1]. Against Nippostrongylus brasiliensis L3 larvae, the EC50 for emodepside was 0.06188 µg/mL, while PF1022A required 0.1485 µg/mL to achieve the same effect [1].

Anthelmintic Drug Discovery Nematode Motility Assays Cyclooctadepsipeptide Potency

In Vivo Efficacy in Trichuris muris Model: Emodepside ED50 is 2.7 mg/kg vs. PF1022A at 24.5 mg/kg (9.1× Superiority)

In a controlled in vivo study using a patent Trichuris muris infection model in mice, the dose required to eliminate 50% of the adult worm burden (ED50) was 2.7 mg/kg (95% CI: 1.9–3.9) for emodepside following three oral doses [1]. In direct comparison, PF1022A required a significantly higher ED50 of 24.5 mg/kg (95% CI: 8.7–68.8) under identical conditions [1].

In Vivo Anthelmintic Efficacy Trichuris muris Mouse Model Cyclooctadepsipeptide ED50

Cross-Phyla SLO-1 Channel Selectivity: Emodepside is a Nematode-Selective Potassium Channel Activator with Minimal Human Channel Modulation

A cross-phyla electrophysiological comparison using heterologously expressed SLO-1 channel alpha subunits revealed that emodepside activates the C. elegans nematode SLO-1 channel, but has negligible effect on the human SLO-1 orthologue (KCNMA1) [1]. The study demonstrated that emodepside's mechanism is specific to nematode channels, providing a molecular basis for its selective toxicity [1]. In contrast, many broad-spectrum anthelmintics like ivermectin act on targets that, while distinct, may have closer mammalian orthologues (e.g., GABA-gated chloride channels) [2].

SLO-1 Potassium Channel Nematode Selectivity Anthelmintic Safety Pharmacology

Efficacy Against Anthelmintic-Resistant Nematodes: Emodepside Remains Fully Effective Where Benzimidazoles and Macrocyclic Lactones Fail

In a study evaluating the efficacy of PF1022A and emodepside against anthelmintic-resistant nematode populations in sheep and cattle, both cyclooctadepsipeptides achieved >95% efficacy against Haemonchus contortus and Trichostrongylus colubriformis isolates that were known to be resistant to benzimidazoles, levamisole, and macrocyclic lactones [1]. This confirms that the SLO-1 potassium channel activation mechanism is distinct from the targets of traditional anthelmintics, allowing emodepside to bypass existing resistance mechanisms [1].

Anthelmintic Resistance Nematode Control Cyclooctadepsipeptide Spectrum

Optimal Research and Industrial Applications of Emodepside Based on Quantifiable Differentiation


Cyclooctadepsipeptide Structure-Activity Relationship (SAR) Studies

Emodepside, with its quantifiably superior in vitro (2.1–2.4×) and in vivo (9.1×) potency compared to its natural precursor PF1022A, is the ideal reference compound for SAR studies focused on optimizing the morpholinyl substitutions on the cyclooctadepsipeptide scaffold [1][2]. Researchers can use emodepside as a benchmark to evaluate novel semi-synthetic derivatives.

Nematode SLO-1 Potassium Channel Pharmacology

Given its well-characterized, nematode-selective activation of the SLO-1 potassium channel, emodepside is an essential tool for electrophysiological studies investigating this unique anthelmintic target [1]. It can be used to probe channel function, screen for novel modulators, or serve as a control in studies of SLO-1 orthologues from various parasitic nematodes.

Development of Anthelmintic Resistance-Breaking Formulations

Emodepside's full efficacy against multi-drug resistant nematode isolates makes it a cornerstone compound for research into novel anthelmintic combinations or formulations designed to combat resistance [1]. It can be used as a positive control in efficacy assays against resistant field isolates or as a model drug for studying the fitness costs associated with SLO-1 mutations.

Veterinary and Human Filariasis Drug Discovery

The combination of broad-spectrum nematode efficacy, a novel mode of action, and demonstrated in vivo potency positions emodepside as a key reference standard and potential lead compound in drug discovery programs targeting filarial diseases such as onchocerciasis and lymphatic filariasis [1][2]. Its activity against adult filarial worms (macrofilaricidal activity) is a particularly valuable benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emodepside (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.